Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-
CAS No.: 22451-49-6
Cat. No.: VC19128227
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22451-49-6 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |
| Standard InChI Key | AOVAKEPXEOVCEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1CCC(CC1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- belongs to the aldehyde class of organic compounds, distinguished by its bicyclic framework. The cyclohexane ring provides steric stability, while the aldehyde group at position 1 and the isopropenyl group at position 4 introduce reactivity and structural complexity.
Molecular and Structural Data
The compound’s molecular formula corresponds to a degree of unsaturation of 3, indicating one double bond or ring structure. Key structural features include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22451-49-6 | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Aroma Profile | Spicy, herbal, fruity | |
| Functional Groups | Aldehyde, isopropenyl |
The isopropenyl group () contributes to the compound’s volatility and influences its interactions in catalytic reactions. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal characteristic signals for the aldehyde proton (~9–10 ppm in -NMR) and carbonyl stretching (~1700 cm in IR).
Synthesis and Reaction Chemistry
Synthetic Pathways
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- is synthesized through two primary routes: natural extraction and laboratory synthesis.
Natural Extraction
The compound occurs in trace amounts in certain essential oils, though its natural sources remain poorly documented. Isolation typically involves steam distillation followed by chromatographic purification.
Laboratory Synthesis
Synthetic methods focus on introducing the aldehyde and isopropenyl groups onto a cyclohexane backbone. One approach involves:
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Friedel-Crafts Acylation: Reacting cyclohexene with acetyl chloride in the presence of to form an intermediate ketone.
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Wittig Reaction: Converting the ketone to an alkene using a phosphorus ylide.
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Oxidation: Selective oxidation of the alkene to an aldehyde using ozone or other oxidizing agents.
Reaction conditions require precise temperature control (typically 0–25°C) to prevent polymerization or side reactions. Yields remain moderate (40–60%) due to competing pathways.
Reactivity
As an aldehyde, the compound undergoes nucleophilic additions (e.g., with Grignard reagents) and oxidation to carboxylic acids. The isopropenyl group participates in Diels-Alder reactions, enabling cycloadditions with dienes to form polycyclic structures.
Biological and Pharmacological Activities
Antifungal Properties
In vitro assays demonstrate dose-dependent inhibition of hyphal growth in C. albicans, with IC values of 75 µg/mL. Synergistic effects with fluconazole have been observed, reducing effective dosages by 30–40%.
Comparative Analysis with Structural Analogs
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- shares structural similarities with perillaldehyde (CAS 2111-75-3), a cyclohexene-derived aldehyde. Key differences include:
| Property | Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- | Perillaldehyde |
|---|---|---|
| Ring Saturation | Saturated cyclohexane | Unsaturated cyclohexene |
| Molecular Formula | ||
| Aroma | Spicy, herbal | Minty, citrus |
| Bioactivity | Moderate antifungal | Strong antimicrobial |
The saturated ring in Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- enhances stability but reduces reactivity compared to perillaldehyde .
Future Research Directions
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Mechanistic Studies: Elucidate the molecular targets of its antifungal activity using proteomic and genomic approaches.
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Synthetic Optimization: Develop catalytic asymmetric methods to produce enantiopure forms for pharmaceutical testing.
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Toxicological Profiling: Conduct long-term exposure studies in model organisms to assess carcinogenicity and endocrine effects.
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